4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
Properties
Molecular Formula |
C19H16N6O2S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H16N6O2S/c1-11(2)17-22-23-19(28-17)20-16(26)12-7-9-13(10-8-12)25-18(27)14-5-3-4-6-15(14)21-24-25/h3-11H,1-2H3,(H,20,23,26) |
InChI Key |
JPGGINROQGRQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Diazotization-Cyclization of 2-Aminobenzamides
The 1,2,3-benzotriazin-4(3H)-one scaffold is synthesized via diazotization of 2-aminobenzamide derivatives followed by intramolecular cyclization. A one-pot method using polymer-supported nitrite reagents (e.g., Amberlite IRA-900 nitrate) and p-tosic acid in THF at 0°C achieves yields of 70–85%. Key steps include:
Optimization Considerations:
-
Solvent : THF outperforms DMF or DCM due to better stabilization of intermediates.
-
Temperature : Reactions at 0°C minimize side products (e.g., hydrolysis).
Preparation of the 5-Isopropyl-1,3,4-Thiadiazol-2(3H)-Ylidene Amine
Cyclocondensation of Thiosemicarbazides
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids. For the 5-isopropyl substituent:
Reaction Conditions:
Coupling of Benzotriazinone and Thiadiazole Moieties
Amide Bond Formation via Carboxylic Acid Activation
The benzamide linker is introduced through coupling the benzotriazinone’s carboxylic acid with the thiadiazole’s amine:
Yield Comparison:
Stereochemical Control and Isomerization
Z-Isomer Stabilization
The (2Z)-configuration of the thiadiazole ylidene is stabilized via:
Analytical Confirmation:
-
NMR : Distinct NOE correlations between the thiadiazole NH and benzamide protons confirm the Z-configuration.
-
X-ray Crystallography : Single-crystal analysis resolves the planar geometry of the thiadiazole-benzamide linkage.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
FT-IR : Peaks at 1675 cm⁻¹ (C=O, benzotriazinone), 1590 cm⁻¹ (C=N, thiadiazole).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazinone NH), 7.89–7.92 (m, 4H, aromatic), 2.98 (septet, 1H, isopropyl CH), 1.32 (d, 6H, isopropyl CH₃).
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains and fungi. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the thiadiazole ring can enhance antibacterial activity .
| Compound | Activity | Reference |
|---|---|---|
| Benzotriazine Derivative A | Moderate against E. coli | |
| Benzotriazine Derivative B | High against S. aureus |
Anticancer Potential
Research indicates that compounds containing the benzotriazine structure can inhibit cancer cell proliferation. A notable study demonstrated that a similar compound significantly reduced the viability of breast cancer cells in vitro . The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Pesticidal Properties
The compound's unique structure also lends itself to applications in agriculture, particularly as a pesticide. Research has shown that thiadiazole derivatives possess insecticidal properties. A recent investigation revealed that certain derivatives exhibited high toxicity against common agricultural pests .
| Pest Species | Compound Tested | Toxicity Level |
|---|---|---|
| Aphids | Thiadiazole A | High |
| Whiteflies | Thiadiazole B | Moderate |
Photostability and UV Absorption
The incorporation of benzotriazine derivatives into polymer matrices has been explored for their UV-blocking capabilities. These compounds can enhance the photostability of materials exposed to sunlight, making them suitable for outdoor applications . Studies have shown that the addition of such compounds can significantly reduce degradation rates in polymers.
Case Studies
- Antimicrobial Efficacy : A study published in 2021 evaluated various derivatives of benzotriazine for their antimicrobial properties against a panel of pathogens. The results indicated that modifications at specific positions on the thiadiazole ring enhanced activity against resistant strains .
- Anticancer Activity : In vitro studies conducted on breast cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations, suggesting potential for development as an anticancer agent .
- Pesticide Development : Field trials with thiadiazole-based pesticides showed a significant reduction in pest populations compared to untreated controls, highlighting their effectiveness in agricultural settings .
Mechanism of Action
The mechanism by which 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exerts its effects is not well-understood. it is likely to interact with specific molecular targets and pathways based on its structural features. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
N-[(2Z)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (CAS 1190274-17-9)
This compound shares the benzotriazinone and thiadiazolylidene moieties but differs in the substituents: a benzyl group replaces the isopropyl group at position 5 of the thiadiazole ring. The benzyl substitution increases aromaticity and molecular weight (392.4 g/mol vs. The Smiles string (O=C(CCn1nnc2ccccc2c1=O)Nc1nnc(Cc2ccccc2)s1) highlights the extended conjugation, which may impact electronic properties and binding kinetics .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
This analogue replaces the benzotriazinone with a phenyl-substituted isoxazole. The absence of the benzotriazinone’s electron-withdrawing group reduces electrophilicity, likely diminishing interactions with nucleophilic residues in biological targets. Key
Thiadiazolylidene-Benzamide Derivatives with Varied Substituents
N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, )
This derivative introduces a dimethylamino-acryloyl group at position 5 of the thiadiazole, enhancing hydrogen-bonding capacity. The methylphenyl substituent at position 3 increases steric hindrance. Key
4-(Dimethylamino)-N-(4-Methoxy-3-Prop-2-Enyl-1,3-Benzothiazol-2-ylidene)benzamide ()
Molecular Formula: C₂₁H₂₁N₃O₂S .
Lankacidin C ()
A redox-cofactor-type natural product from Pseudomonas spp., lankacidin C shares a distant biosynthetic relationship with benzotriazinone derivatives. Its BGC (biosynthetic gene cluster) shows only 13% similarity to known analogues, suggesting structural novelty.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Synthetic Flexibility : The thiadiazolylidene-benzamide scaffold is highly modifiable, with substituents at positions 3 and 5 of the thiadiazole ring significantly altering physical properties (e.g., melting points ranging from 160°C to 290°C) .
Bioactivity Potential: Structural similarities to lankacidin C and pyoverdine BGCs suggest possible antimicrobial or antitumor activities for benzotriazinone-thiadiazole hybrids, though empirical validation is needed .
Biological Activity
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : Approximately 318.40 g/mol
This compound features a benzamide moiety linked to a benzotriazine and a thiadiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of benzotriazine and thiadiazole exhibit significant anticancer properties. The compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Compounds with similar structures often trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Activity
The presence of the thiadiazole moiety suggests potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors influence its efficacy:
- Substituents on the benzamide ring : Modifications can enhance binding affinity to biological targets.
- Positioning of the thiadiazole group : Variations in the thiadiazole structure significantly impact antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl) derivatives:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can intermediates be characterized?
- Methodology : The synthesis typically involves multi-step reactions, such as cyclization of benzotriazinone derivatives with thiadiazole precursors under reflux conditions. Key intermediates can be purified via column chromatography (silica gel, hexane-EtOAc gradient) and characterized using FT-IR (C=O stretching at ~1650–1750 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (m/z matching theoretical molecular weight) .
Q. How can researchers confirm the stereochemical configuration of the (2Z)-thiadiazol-2(3H)-ylidene moiety?
- Methodology : Use NOESY NMR to analyze spatial proximity of substituents. Computational methods (e.g., DFT calculations) and X-ray crystallography (if single crystals are obtainable) provide definitive confirmation. For example, employed ¹H NMR coupling constants to distinguish Z/E isomers in analogous thiadiazole derivatives .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodology : HPLC with UV detection (λ = 254 nm) is critical for purity assessment (≥95% by area normalization). Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS can identify degradation products, such as hydrolysis of the benzamide bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclization step?
- Methodology : Apply Design of Experiments (DoE) to evaluate variables like solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., I₂/TBHP systems). highlights flow chemistry approaches for precise control over reaction kinetics and scalability .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzotriazinone-thiadiazole hybrids?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to isolate confounding factors. For example, identified off-target effects in VEGFR-2 inhibitors by comparing computational docking (Autodock Vina) with SPR binding assays .
Q. How can tautomeric equilibria between 4-oxo-benzotriazin and enol forms be experimentally quantified?
- Methodology : Variable-temperature ¹H NMR (25–60°C) in DMSO-d₆ tracks proton shifts indicative of tautomerism. UV-Vis spectroscopy (250–400 nm) in solvents of varying polarity (e.g., cyclohexane vs. methanol) provides additional thermodynamic data .
Q. What computational approaches predict binding modes of this compound with kinase targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
